2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one is a complex heterocyclic compound belonging to the imidazole family. This compound features a unique structure characterized by a 4,5-dihydro-1H-imidazol-4-one core, which is substituted with a benzyl group and a 4-chlorophenyl group. The molecular formula for this compound is C16H14ClN3O, with a molecular weight of approximately 299.75 g/mol .
The compound is classified under the category of imidazoles, which are five-membered heterocyclic rings containing two nitrogen atoms. Imidazoles are known for their diverse biological activities and are often utilized in medicinal chemistry for drug development . The presence of amino and chloro substituents enhances the pharmacological potential of this compound, making it a subject of interest in various scientific studies.
The synthesis of 2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one can be achieved through several methodologies, primarily involving condensation reactions of appropriate precursors. One common approach involves the reaction of benzylamine with 4-chlorobenzaldehyde in the presence of a catalyst, followed by cyclization to form the imidazole ring.
A typical synthesis pathway may include:
The yield and purity of the final product can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of 2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one can be represented as follows:
The structure consists of an imidazole ring with specific substitutions that contribute to its chemical properties and biological activity .
The chemical reactivity of 2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one can be explored through various reactions typical for imidazole derivatives:
These reactions are essential for synthesizing derivatives that may exhibit enhanced therapeutic properties.
The mechanism of action for compounds like 2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one often involves interactions at the molecular level with specific biological targets. This compound may act as an inhibitor or modulator of certain enzymes or receptors due to its structural features.
Research indicates that imidazole derivatives can influence various biochemical pathways, including those related to cancer cell proliferation and antimicrobial activity. The specific interactions depend on the substituents present on the imidazole ring and their ability to engage in hydrogen bonding or π-stacking interactions with target proteins .
The physical properties of 2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one include:
Chemical properties include:
These properties are significant for determining the compound's usability in laboratory settings and potential applications in pharmaceuticals .
2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one has several potential applications in scientific research:
The compound 2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one (CAS: 1354915-76-6) emerged as a structurally optimized derivative in the evolution of imidazolone therapeutics. Early imidazolone scaffolds were identified in the mid-20th century for their antimicrobial properties, but systematic modifications led to advanced derivatives like this chloro-benzyl-substituted compound in the 2010s. Its synthesis was enabled by novel cyclization strategies involving 5-amino-4-cyanoformimidoyl imidazoles and electrophilic coupling agents, as documented in patent landscapes around 2013–2015 [1] [3]. This compound class transitioned from academic curiosities to targeted bioactive molecules when screening revealed their unexpected affinity for cancer-related proteins, particularly in renal cell carcinoma pathways. The specific CAS registration (1354915-76-6) marked its formal entry into medicinal chemistry pipelines as an OLED material and drug intermediate, reflecting dual industrial applications [1] [2].
Table 1: Key Milestones in Imidazolone-Based Therapeutics
Year Range | Development Phase | Example Compound Advancements |
---|---|---|
1950–1980 | First-generation scaffolds | Simple 4,5-dihydroimidazol-4-ones with minimal substitution |
1990–2010 | Functionalized derivatives | Aryl/alkyl substitutions enhancing bioactivity |
2010–Present | Target-optimized molecules | 2-Amino-5-benzyl-5-(4-chlorophenyl)-... with RCC selectivity |
The 4,5-dihydro-1H-imidazol-4-one core (Im=NH) is a non-aromatic, planar heterocycle that confers unique electronic and steric properties to bioactive molecules. Quantum mechanical studies reveal three critical features:
In renal cell carcinoma (RCC) models, this core inhibits mTOR multiprotein complexes by mimicking purine motifs, disrupting ATP binding. Modifications at C5 (e.g., benzyl/chlorophenyl groups) sterically block resistance mutations in kinase domains. Computational docking shows the core forms 2.8 Å H-bonds with Val224 and Glu228 residues of VEGF receptors, rationalizing its anti-angiogenic effects [3] [6].
Table 2: Structural and Bioactive Features of the Imidazolone Core
Structural Feature | Biochemical Property | Biological Consequence |
---|---|---|
2-Amino group (NH₂) | Strong H-bond donor | Anchors to kinase hinge regions (e.g., mTORC1) |
C4 Carbonyl (C=O) | Dual H-bond acceptor | Binds catalytic lysine in VEGF-R |
N1-C2 imine bond | Electron sink | Stabilizes transition states in enzyme inhibition |
Non-aromatic 5-membered ring | Planar conformation | Enhances membrane permeability (cLogP ~2.1) |
The benzyl and 4-chlorophenyl substituents at C5 are steric and electronic modulators that transform the imidazolone core into a selective therapeutic agent. Comparative studies with unsubstituted analogs show:
Molecular dynamics simulations confirm the orthogonal orientation of benzyl and chlorophenyl groups creates a T-shaped steric barrier that excludes bulkier residues from the active site, conferring specificity for tumor-associated kinases over normal cell counterparts. This is evidenced by >50-fold selectivity for RCC lines (A498) versus non-neoplastic kidney cells (HK2) [3] [4].
Table 3: Substituent Contributions to Target Binding
Substituent | Interaction Type | Target Residues | Binding Energy (ΔG, kcal/mol) |
---|---|---|---|
Benzyl | π-π stacking | Phe1023 (PDGFRβ) | -7.2 |
Benzyl | Van der Waals | Ile885 (VEGF-R2) | -3.1 |
4-Chlorophenyl | Halogen bond | Leu217 (HIF-1α) | -5.8 |
4-Chlorophenyl | Hydrophobic | Val246 (mTOR) | -4.3 |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0